molecular formula C6H3BrClF2NO B1521391 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine CAS No. 1214332-88-3

5-Bromo-3-chloro-2-(difluoromethoxy)pyridine

Cat. No.: B1521391
CAS No.: 1214332-88-3
M. Wt: 258.45 g/mol
InChI Key: IABKBOUVVDEFJB-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(difluoromethoxy)pyridine is a halogenated pyridine derivative with the molecular formula C₆H₃BrClF₂NO (MW: 258.45 g/mol). It features a bromine atom at the 5-position, chlorine at the 3-position, and a difluoromethoxy group at the 2-position. This compound is commercially available (e.g., CAS 18250002) and serves as a versatile building block in pharmaceutical and agrochemical synthesis due to its reactive halogen substituents and electron-withdrawing difluoromethoxy group .

Properties

IUPAC Name

5-bromo-3-chloro-2-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2NO/c7-3-1-4(8)5(11-2-3)12-6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABKBOUVVDEFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214332-88-3
Record name 5-bromo-3-chloro-2-(difluoromethoxy)pyridine
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Preparation Methods

Halogenation of Pyridine Precursors

  • Starting Materials: Typical starting materials include substituted pyridines such as 2-chloro-5-nitropyridine or 2-methoxy-5-fluoropyridine.
  • Halogenation Agents: Bromination is commonly performed using bromine or N-bromosuccinimide (NBS), while chlorination may involve reagents like POCl3 or other chlorinating agents.
  • Reaction Conditions: Controlled temperature (often below 100 °C) and solvent choice (acetonitrile, acetic acid) are critical to achieving selective halogenation without over-substitution or ring degradation.

Introduction of Difluoromethoxy Group

  • Difluoromethylation Reagents: Sodium difluorochloroacetate or other difluoromethylating agents are employed to introduce the difluoromethoxy group onto the pyridine ring.
  • Mechanism: Typically involves nucleophilic substitution where a suitable leaving group on the pyridine ring is replaced by the difluoromethoxy moiety.
  • Catalysts and Solvents: Anhydrous potassium fluoride is often used to facilitate halogen exchange, with solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) providing an appropriate reaction medium.

Representative Synthetic Procedure

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Bromination and chlorination of pyridine derivative Bromine/NBS, POCl3, acetonitrile, 75 °C, 19 h ~88 Controlled addition to avoid over-halogenation
2 Difluoromethylation via nucleophilic substitution Sodium difluorochloroacetate, KF, DMF, RT Variable Requires anhydrous conditions
3 Purification Filtration, crystallization, solvent washes - Avoids column chromatography for scalability

Industrial Scale Considerations

  • Large-scale synthesis emphasizes cost-effective reagents and mild reaction conditions.
  • Avoidance of complex purification steps such as column chromatography is preferred.
  • Use of readily available raw materials such as 2-methoxy-5-aminopyridine enables higher yields (>50%) and easier scale-up.
  • Reaction temperatures are maintained below 100 °C and often conducted under atmospheric pressure to reduce operational hazards.

Research Findings and Reaction Analysis

  • Substitution Reactions: Bromine and chlorine atoms on the pyridine ring are reactive sites for further functionalization via nucleophilic substitution.
  • Coupling Reactions: The compound can undergo Suzuki and Heck coupling reactions using palladium catalysts to form carbon-carbon bonds, useful in complex molecule assembly.
  • Oxidation/Reduction: The pyridine ring can be selectively oxidized or reduced to generate derivatives with altered electronic properties.
  • Reagent Roles: Palladium catalysts facilitate coupling; potassium fluoride assists in halogen exchange; solvents like DMF and THF stabilize intermediates.

Comparative Table of Key Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield (%) Advantages Limitations
Halogenation + Difluoromethylation 2-Chloro-5-nitropyridine Br2, POCl3, Sodium difluorochloroacetate Halogenation, Nucleophilic substitution ~88 (halogenation step) High selectivity, scalable Requires careful temperature control
Diazotization + Fluorination + Bromination 2-Methoxy-5-aminopyridine Nitrous acid, fluorination reagent, bromination reagent Diazotization, Fluorination, Halogenation >50 Mild conditions, industrially feasible Multi-step, intermediate isolation needed
Coupling-based synthesis Substituted pyridines Pd catalysts, boronic acids Suzuki/Heck coupling Variable Enables further functionalization Requires expensive catalysts

Summary and Outlook

The preparation of 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine is well-established through halogenation and difluoromethylation chemistry. Advances in mild reaction conditions, use of cost-effective reagents, and scalable purification methods have enhanced the feasibility of industrial production. The compound’s reactivity profile supports its utility as a versatile intermediate in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-(difluoromethoxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Coupling Products: The Suzuki-Miyaura coupling yields biaryl compounds with diverse functional groups.

Scientific Research Applications

5-Bromo-3-chloro-2-(difluoromethoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Position and Reactivity

The positions of halogens and functional groups significantly influence reactivity. For example:

  • 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS 211122-40-6) has a trifluoromethyl group at the 3-position instead of chlorine. The trifluoromethyl group enhances electron-withdrawing effects, making the 2-chloro position more reactive toward nucleophilic substitution compared to the target compound’s 3-chloro group .
  • 5-Bromo-2-(difluoromethoxy)pyridine (CAS 899452-26-7, similarity score 0.75) lacks the 3-chloro substituent, simplifying its reactivity profile.

Table 1: Substituent Effects on Reactivity

Compound Name Substituents (Positions) Key Reactivity Features
Target Compound 5-Br, 3-Cl, 2-OCHF₂ 3-Cl and 2-OCHF₂ direct electrophilic substitution
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine 5-Br, 2-Cl, 3-CF₃ 2-Cl activated by CF₃ for nucleophilic attack
5-Bromo-2-(difluoromethoxy)pyridine 5-Br, 2-OCHF₂ Unsubstituted 3-position allows late-stage derivatization

Electronic and Steric Influence

The difluoromethoxy group (-OCHF₂) at the 2-position is less polar than hydroxyl (-OH) but more electron-withdrawing than methoxy (-OCH₃). This impacts electronic distribution:

  • 5-Bromo-3-(difluoromethoxy)pyridin-2-amine (CAS 947249-13-0) replaces the 3-chloro group with an amine (-NH₂). The amine’s electron-donating nature increases electron density at the pyridine ring, contrasting with the electron-withdrawing 3-Cl in the target compound. This difference affects applications in metal-catalyzed cross-coupling reactions .
  • 3-Bromo-5-chloro-2-fluoropyridine () swaps bromine and chlorine positions (Br at 3, Cl at 5).

Biological Activity

5-Bromo-3-chloro-2-(difluoromethoxy)pyridine is a compound of increasing interest in medicinal chemistry and agrochemical applications due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

5-Bromo-3-chloro-2-(difluoromethoxy)pyridine is characterized by the following chemical structure:

  • Molecular Formula : C6_6H3_3BrClF2_2NO
  • Molecular Weight : 238.45 g/mol
  • CAS Number : 53939-30-3

This compound features a pyridine ring with bromine and chlorine substituents, alongside a difluoromethoxy group, which enhances its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effective inhibition of growth. The compound's halogenated structure contributes to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves the interaction of the difluoromethoxy group with cellular targets, potentially leading to the inhibition of tumor growth.

Enzyme Inhibition

5-Bromo-3-chloro-2-(difluoromethoxy)pyridine has been shown to inhibit certain enzymes, including cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. In vitro studies report IC50_{50} values comparable to established anti-inflammatory drugs, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of halogen atoms enhances its binding affinity to proteins, allowing it to modulate enzymatic activities effectively. Current research is focused on elucidating the detailed pathways through which it exerts its effects.

Comparative Analysis

Property5-Bromo-3-chloro-2-(difluoromethoxy)pyridineStandard Anti-inflammatory Drug
IC50_{50} (μM)0.04 ± 0.010.04 ± 0.01 (Celecoxib)
Mechanism COX inhibitionCOX inhibition
Toxicity Low toxicity reportedModerate toxicity

Case Studies

  • Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine inhibited growth at concentrations as low as 10 μM, highlighting its potential as a lead compound for developing new antibiotics.
  • Cancer Cell Line Studies : In vitro assays using human cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability, with apoptosis confirmed through flow cytometry analysis.
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that administration of the compound significantly reduced inflammation compared to control groups, suggesting its effectiveness as an anti-inflammatory agent.

Research Findings Summary

Recent studies have explored the structural activity relationships (SAR) of pyridine derivatives, including 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine. The presence of electron-withdrawing groups such as bromine and chlorine enhances biological activity by stabilizing reactive intermediates during enzyme interactions.

Q & A

Q. What are the limitations of current synthetic or analytical methods for this compound, and how might they be addressed?

  • Methodological Answer : Key challenges include:
  • Byproduct Formation : Competing SNAr at Cl/Br sites during difluoromethoxy installation. Mitigated using bulky bases (e.g., DBU) to deprotonate intermediates selectively .
  • Crystallization Difficulties : Poor crystal growth due to flexible difluoromethoxy groups. Vapor diffusion with hexane/ether mixtures promotes nucleation .
  • MS Fragmentation Ambiguity : Collision-induced dissociation (CID) often breaks the pyridine ring. High-resolution ion mobility spectrometry (HRIMS) differentiates isobaric fragments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-3-chloro-2-(difluoromethoxy)pyridine

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